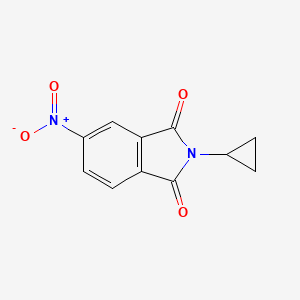

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a cyclopropyl-substituted isoindole precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of such compounds may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

Key Findings :

-

Catalytic hydrogenation selectively reduces the nitro group without affecting the cyclopropane or dione moieties .

-

Sodium borohydride with transition metal catalysts enables partial reduction to hydroxylamine derivatives, useful for further functionalization .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in acid-mediated or transition metal-catalyzed reactions:

Mechanistic Insights :

-

Acidic conditions protonate the cyclopropane, leading to ring-opening via carbocation intermediates .

-

Copper-catalyzed oxidative conditions promote radical-mediated insertion reactions, forming fused bicyclic structures .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes regioselective substitution:

Regiochemical Notes :

-

Nitro groups direct incoming electrophiles to the meta position (C-4 and C-6) .

-

Steric hindrance from the cyclopropyl group limits substitution at C-7 .

Condensation Reactions

The acidic N–H proton participates in Mannich and nucleophilic substitution reactions:

Applications :

-

Mannich reactions yield pharmacologically active derivatives with enhanced solubility .

-

Alkylation at nitrogen modulates electronic properties for coordination chemistry .

Oxidation Reactions

The dione moiety and cyclopropane are susceptible to oxidative transformations:

Limitations :

-

Strong oxidants like KMnO<sub>4</sub> degrade the aromatic ring, limiting synthetic utility .

-

Epoxidation retains the isoindole-dione core but introduces strain in the cyclopropane .

Comparative Reactivity Table

| Functional Group | Reactivity Ranking (1 = most reactive) | Preferred Reactions |

|---|---|---|

| Nitro group | 1 | Reduction, nucleophilic aromatic substitution |

| Cyclopropane | 2 | Ring-opening, [2+2] cycloaddition |

| Isoindole-dione | 3 | N-Alkylation, condensation |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C11H8N2O3

- Molecular Weight : 220.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione features a nitro group at the 5-position and a cyclopropyl group at the 2-position of the isoindole framework, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of isoindole derivatives, including this compound, as anticancer agents. A structure-based drug design approach identified this compound as a potent inhibitor of specific cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction mechanisms.

Androgen Receptor Antagonism : Research has shown that isoindole derivatives can act as antagonists to the androgen receptor (AR), which is crucial in prostate cancer progression. The compound's structural modifications enhance binding affinity to the AR, making it a candidate for further development in hormone-related therapies .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as an effective building block in organic synthesis. Its unique functional groups allow for various transformations, making it useful in synthesizing more complex molecules. For example, it can be utilized in the synthesis of novel heterocycles through cycloaddition reactions.

Reactivity Studies : The nitro group enhances electrophilic reactivity, allowing the compound to participate in nucleophilic substitution reactions. This property is advantageous for creating diverse derivatives with potential applications in pharmaceuticals .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

The compound exhibited a lower IC50 value compared to standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis and Derivative Formation

In another study focusing on synthetic applications, researchers utilized this compound as a precursor for synthesizing novel nitrogen-containing heterocycles. The following derivatives were synthesized:

| Derivative Name | Yield (%) | Application Area |

|---|---|---|

| Cyclopropyl Isoindole Derivative A | 85 | Antimicrobial agents |

| Cyclopropyl Isoindole Derivative B | 90 | Anti-inflammatory drugs |

These derivatives demonstrated enhanced biological activities compared to their parent compound, showcasing the versatility of this compound in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-cyclopropyl-5-nitro-1H-isoindole: Lacks the dione functionality but shares similar structural features.

5-nitro-1H-isoindole-1,3(2H)-dione: Lacks the cyclopropyl group but retains the nitro and dione functionalities.

2-cyclopropyl-1H-isoindole-1,3(2H)-dione: Lacks the nitro group but has the cyclopropyl and dione functionalities.

Uniqueness

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the combination of the cyclopropyl, nitro, and dione functionalities, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the isoindole derivative class. Its unique structure includes a cyclopropyl group, a nitro group, and a dione functionality, which contribute to its distinct biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration of a cyclopropyl-substituted isoindole precursor.

- Cyclization and oxidation steps under controlled conditions using strong acids and oxidizing agents.

- Molecular Formula: C11H8N2O4

- Molecular Weight: 220.19 g/mol

- CAS Number: 307990-28-9

The biological activity of this compound is attributed to its interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl moiety may enhance binding affinity and specificity towards these targets.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

- Cytotoxicity Assay: MTT assay was employed to evaluate the cytotoxic effects on human cancer cell lines (e.g., HepG2, MCF7, HeLa).

Antinociceptive Activity

In addition to its cytotoxic effects, the compound has shown promise in pain management:

- In vitro studies indicated that derivatives of isoindole diones reduced COX-2 levels in activated RAW 264.7 cells, suggesting anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structural components of this compound are critical for its biological activity:

| Structural Feature | Role in Activity |

|---|---|

| Nitro Group | Enhances reactivity and potential for bioreduction |

| Cyclopropyl Group | Increases binding affinity to molecular targets |

| Dione Functionality | Contributes to overall stability and reactivity |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoindole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-5-nitroisoindole | Lacks dione functionality | Moderate cytotoxicity |

| 5-Nitroisoindole | Lacks cyclopropyl group | Lower cytotoxicity |

| 2-Cyclopropyl-1H-isoindole | Lacks nitro group | Reduced activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoindole derivatives:

- Synthesis and Cytotoxic Activity : A study reported on the synthesis of various indole derivatives demonstrating significant cytotoxic activity against cancer cell lines while exhibiting low toxicity towards normal cells .

- Antinociceptive Effects : Research highlighted the anti-inflammatory potential of isoindole derivatives through COX inhibition in vitro .

Propiedades

IUPAC Name |

2-cyclopropyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10-8-4-3-7(13(16)17)5-9(8)11(15)12(10)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBSKRFXBSEHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.